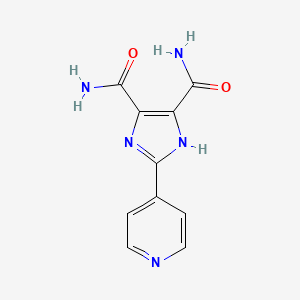
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both pyridine and imidazole rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide typically involves the reaction of pyridine-4-carboxylic acid with imidazole-4,5-dicarboxylic acid under specific conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to activate the carboxylic acids, followed by the addition of ammonia or an amine to form the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or pyridine derivatives.
Scientific Research Applications
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of both pyridine and imidazole rings allows for multiple binding interactions, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-4-yl)-1H-benzo[d]imidazole-5-carboxylic acid
- 2-(1H-imidazol-2-yl)pyridine
- 1-(1-(1H-imidazol-1-yl)carbonyl)piperidin-4-yl)-1H-imidazole
Uniqueness
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide is unique due to the presence of both pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9N5O2 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C10H9N5O2/c11-8(16)6-7(9(12)17)15-10(14-6)5-1-3-13-4-2-5/h1-4H,(H2,11,16)(H2,12,17)(H,14,15) |
InChI Key |
GNGROPISHSUPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C(N2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





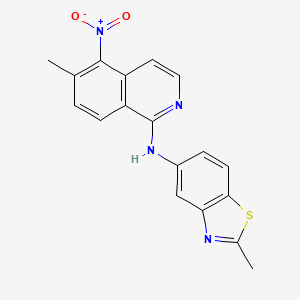
![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)

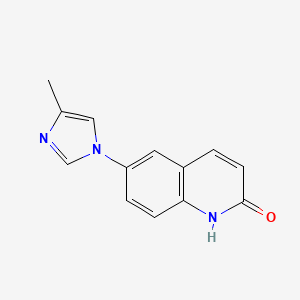
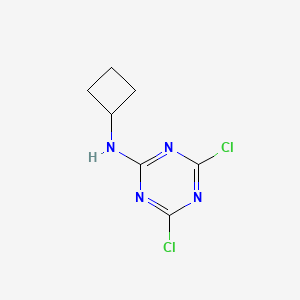
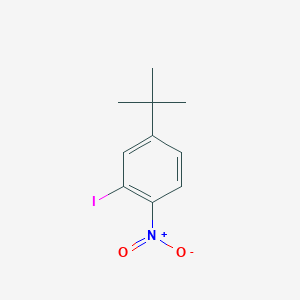
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
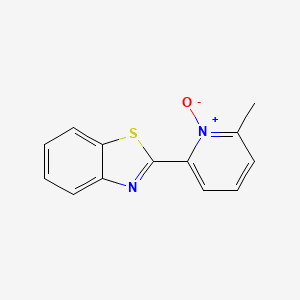
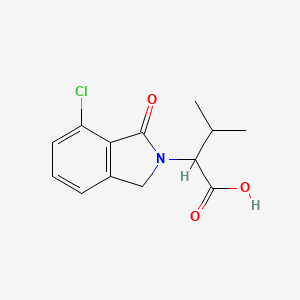
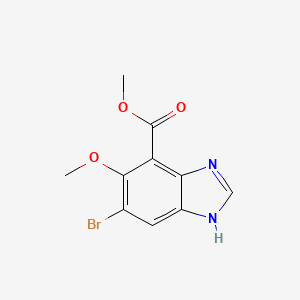
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
